molecular formula C22H19N3O2 B2638514 N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide CAS No. 887198-37-0

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide

Cat. No.: B2638514
CAS No.: 887198-37-0
M. Wt: 357.413
InChI Key: ZMKMDOAMSFOWNK-UHFFFAOYSA-N
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Description

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . Other methods include the use of solid support catalysts such as Al2O3 and TiCl4 .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various halogenated derivatives and reduced forms of the compound, which can be further utilized in different synthetic applications .

Mechanism of Action

The mechanism of action of N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It acts at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis. It also modulates G2 progression by controlling the activation of cyclin B/CDK1 through phosphorylation .

Properties

IUPAC Name

N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-6-5-13-25-14-20(24-22(16)25)17-9-11-18(12-10-17)23-21(26)15-27-19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKMDOAMSFOWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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